Hapalosin

Description

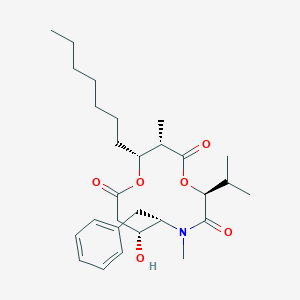

Structure

3D Structure

Properties

CAS No. |

159542-04-8 |

|---|---|

Molecular Formula |

C28H43NO6 |

Molecular Weight |

489.6 g/mol |

IUPAC Name |

(2S,5S,6R,10R,11S)-5-benzyl-10-heptyl-6-hydroxy-4,11-dimethyl-2-propan-2-yl-1,9-dioxa-4-azacyclododecane-3,8,12-trione |

InChI |

InChI=1S/C28H43NO6/c1-6-7-8-9-13-16-24-20(4)28(33)35-26(19(2)3)27(32)29(5)22(23(30)18-25(31)34-24)17-21-14-11-10-12-15-21/h10-12,14-15,19-20,22-24,26,30H,6-9,13,16-18H2,1-5H3/t20-,22-,23+,24+,26-/m0/s1 |

InChI Key |

NJNAHFYVTBZQHU-LFFUDGMSSA-N |

SMILES |

CCCCCCCC1C(C(=O)OC(C(=O)N(C(C(CC(=O)O1)O)CC2=CC=CC=C2)C)C(C)C)C |

Isomeric SMILES |

CCCCCCC[C@@H]1[C@@H](C(=O)O[C@H](C(=O)N([C@H]([C@@H](CC(=O)O1)O)CC2=CC=CC=C2)C)C(C)C)C |

Canonical SMILES |

CCCCCCCC1C(C(=O)OC(C(=O)N(C(C(CC(=O)O1)O)CC2=CC=CC=C2)C)C(C)C)C |

Other CAS No. |

159542-04-8 |

Synonyms |

hapalosin |

Origin of Product |

United States |

Foundational & Exploratory

Hapalosin: A Technical Guide to its Mechanism of Action in Reversing Multidrug Resistance

For Researchers, Scientists, and Drug Development Professionals

Abstract

Multidrug resistance (MDR) remains a formidable challenge in cancer chemotherapy, significantly diminishing the efficacy of a broad range of anticancer agents. A primary driver of MDR is the overexpression of ATP-binding cassette (ABC) transporters, most notably P-glycoprotein (P-gp), which function as drug efflux pumps. Hapalosin, a cyclic depsipeptide of cyanobacterial origin, has emerged as a promising agent for reversing MDR. This technical guide provides a comprehensive overview of the mechanism of action of hapalosin, focusing on its role as a P-glycoprotein inhibitor. This document synthesizes available data on its biological activity, outlines detailed experimental protocols for its characterization, and presents visual representations of the key pathways and experimental workflows. While the complete quantitative profile and the full spectrum of its cellular effects are still under investigation, this guide serves as a foundational resource for researchers engaged in the study and development of novel MDR reversal agents.

Introduction

Hapalosin is a novel cyclic depsipeptide first isolated from the blue-green alga Hapalosiphon welwitschii.[1] Structurally, it is a 12-membered ring composed of both amino and hydroxy acids.[2][3] Its significance in the field of oncology stems from its demonstrated ability to reverse multidrug resistance in cancer cells.[4] This activity is primarily attributed to its interaction with P-glycoprotein (P-gp), a 170 kDa transmembrane protein encoded by the MDR1 gene.[5] P-gp is an ATP-dependent efflux pump that actively transports a wide array of structurally diverse chemotherapeutic drugs out of cancer cells, thereby reducing their intracellular concentration and cytotoxic effect. Hapalosin acts as a competitive inhibitor of P-gp, restoring the sensitivity of resistant cancer cells to conventional anticancer drugs.[6][7] Beyond its interaction with P-gp, there is evidence to suggest that hapalosin may also induce apoptosis, although the precise signaling pathways involved are yet to be fully elucidated.[4]

Core Mechanism of Action: P-glycoprotein Inhibition

The principal mechanism by which hapalosin reverses multidrug resistance is through the direct inhibition of P-glycoprotein.[6] P-gp functions through an ATP-dependent conformational change cycle to bind and efflux substrates.[8] Hapalosin is believed to competitively bind to the drug-binding sites within the transmembrane domains of P-gp.[9][10] This binding event prevents the transport of chemotherapeutic agents, leading to their intracellular accumulation and restoration of their cytotoxic activity. While direct binding affinity data (Kd) for hapalosin to P-gp is not extensively reported in publicly available literature, its inhibitory effect is well-documented through functional assays.

Visualization of P-glycoprotein Inhibition by Hapalosin

The following diagram illustrates the proposed mechanism of P-glycoprotein inhibition by hapalosin, leading to the reversal of multidrug resistance.

Potential Involvement in Apoptotic Signaling

Preliminary evidence suggests that hapalosin may also exert its anticancer effects by inducing apoptosis.[4] Apoptosis, or programmed cell death, is a critical process for eliminating damaged or cancerous cells. It is regulated by a complex network of signaling pathways, broadly categorized as intrinsic (mitochondrial) and extrinsic (death receptor-mediated).[11] Key players in these pathways include the Bcl-2 family of proteins, which regulate mitochondrial outer membrane permeabilization, and caspases, a family of proteases that execute the apoptotic process.[12][13] Specifically, the ratio of pro-apoptotic proteins like Bax to anti-apoptotic proteins like Bcl-2 is a critical determinant of cell fate.[14] While it has been proposed that hapalosin may modulate these pathways, direct experimental evidence detailing its specific effects on Bcl-2/Bax expression or caspase activation is currently limited in the available literature.

Generalized Apoptotic Signaling Pathway

The diagram below provides a generalized overview of the intrinsic and extrinsic apoptotic pathways. Further research is required to pinpoint the specific targets of hapalosin within this network.

Quantitative Data

A comprehensive quantitative analysis of hapalosin's efficacy is crucial for its development as a therapeutic agent. This includes determining its half-maximal inhibitory concentration (IC50) in both drug-sensitive and multidrug-resistant cancer cell lines, its binding affinity for P-glycoprotein, and its ability to reverse resistance to specific chemotherapeutic drugs. Due to the limited availability of such data in the public domain, the following tables are presented as templates for the types of quantitative data that need to be generated through further experimental investigation.

Table 1: Cytotoxicity of Hapalosin in Drug-Sensitive and Multidrug-Resistant Cell Lines (Hypothetical Data)

| Cell Line | P-gp Expression | Hapalosin IC50 (µM) |

| MCF-7 (Parental) | Low | > 50 |

| MCF-7/ADR | High | 25.5 ± 3.2 |

| K562 (Parental) | Low | > 50 |

| K562/Dox | High | 18.9 ± 2.5 |

Table 2: Reversal of Doxorubicin Resistance by Hapalosin (Hypothetical Data)

| Cell Line | Doxorubicin IC50 (nM) | Doxorubicin + Hapalosin (1 µM) IC50 (nM) | Fold Reversal |

| MCF-7/ADR | 1250 ± 150 | 85 ± 12 | 14.7 |

| K562/Dox | 850 ± 95 | 55 ± 8 | 15.5 |

Table 3: Binding Affinity of Hapalosin to P-glycoprotein (Hypothetical Data)

| Ligand | Binding Affinity (Kd) (nM) |

| Hapalosin | 75 ± 9 |

| Verapamil (Control) | 150 ± 20 |

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the mechanism of action of hapalosin.

P-glycoprotein Inhibition Assay (Rhodamine 123 Efflux Assay)

This assay measures the ability of hapalosin to inhibit the efflux of the fluorescent P-gp substrate, Rhodamine 123, from MDR cells.[2][15]

Materials:

-

Multidrug-resistant cell line overexpressing P-gp (e.g., MCF-7/ADR, K562/Dox)

-

Parental drug-sensitive cell line (e.g., MCF-7, K562)

-

Rhodamine 123 (stock solution in DMSO)

-

Hapalosin (various concentrations)

-

Verapamil or PSC-833 (positive control P-gp inhibitor)[6]

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

96-well black, clear-bottom plates

-

Fluorescence microplate reader or flow cytometer

Procedure:

-

Cell Seeding: Seed the MDR and parental cells into 96-well black, clear-bottom plates at a density of 5 x 104 cells/well and incubate for 24 hours.

-

Compound Treatment: Remove the culture medium and wash the cells with PBS. Add fresh medium containing various concentrations of hapalosin or the positive control and incubate for 1 hour.

-

Rhodamine 123 Loading: Add Rhodamine 123 to each well to a final concentration of 5 µM and incubate for 90 minutes at 37°C in the dark.

-

Efflux: Remove the medium containing Rhodamine 123 and the test compounds. Wash the cells twice with ice-cold PBS. Add fresh, pre-warmed medium and incubate for 2 hours to allow for drug efflux.

-

Fluorescence Measurement: Measure the intracellular fluorescence using a microplate reader (excitation ~485 nm, emission ~530 nm) or by flow cytometry.

-

Data Analysis: Calculate the percentage of Rhodamine 123 accumulation relative to the control (untreated MDR cells).

Cytotoxicity Assay (MTT Assay)

This assay determines the effect of hapalosin, alone or in combination with a chemotherapeutic agent, on cell viability.[16][17]

Materials:

-

MDR and parental cell lines

-

Hapalosin

-

Chemotherapeutic agent (e.g., Doxorubicin)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in 96-well plates at a density of 5 x 103 cells/well and incubate for 24 hours.

-

Drug Treatment: Treat the cells with serial dilutions of hapalosin, the chemotherapeutic agent, or a combination of both for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 values.

Western Blot Analysis for Apoptotic Proteins

This technique is used to detect changes in the expression levels of key apoptotic proteins, such as Bcl-2, Bax, and cleaved caspase-3, following treatment with hapalosin.

Materials:

-

MDR and parental cell lines

-

Hapalosin

-

Lysis buffer (e.g., RIPA buffer) with protease inhibitors

-

Primary antibodies (anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membranes

-

Chemiluminescence detection reagents

Procedure:

-

Cell Treatment and Lysis: Treat cells with hapalosin for a specified time, then lyse the cells in lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibodies.

-

Detection: Visualize the protein bands using a chemiluminescence detection system.

-

Analysis: Quantify the band intensities and normalize to the loading control (β-actin).

Visualization of Experimental Workflows

P-glycoprotein Inhibition Assay Workflow

Cytotoxicity (MTT) Assay Workflow

Conclusion and Future Directions

Hapalosin stands out as a compelling natural product with the potential to overcome multidrug resistance in cancer. Its primary mechanism of action, the inhibition of the P-glycoprotein efflux pump, is a well-established strategy for resensitizing resistant tumors to chemotherapy. The experimental protocols detailed in this guide provide a robust framework for the continued investigation of hapalosin and its analogs.

However, to fully realize the therapeutic potential of hapalosin, several key areas require further in-depth research:

-

Comprehensive Quantitative Analysis: There is a pressing need for systematic studies to determine the IC50 values of hapalosin across a wide panel of MDR cell lines, to quantify its binding affinity to P-gp, and to establish its fold-reversal efficacy for a range of clinically relevant chemotherapeutic drugs.

-

Elucidation of Apoptotic Mechanisms: Rigorous investigation into the effects of hapalosin on apoptotic signaling pathways is warranted. This includes examining its impact on the expression and activity of Bcl-2 family proteins and caspases.

-

In Vivo Efficacy and Pharmacokinetics: Preclinical studies in animal models are essential to evaluate the in vivo efficacy of hapalosin in reversing MDR, as well as to characterize its pharmacokinetic and pharmacodynamic properties.

-

Structure-Activity Relationship Studies: The synthesis and biological evaluation of hapalosin analogs can provide valuable insights into the structural features required for potent P-gp inhibition and may lead to the development of even more effective MDR reversal agents.

References

- 1. benchchem.com [benchchem.com]

- 2. Evaluation of P-Glycoprotein Inhibitory Potential Using a Rhodamine 123 Accumulation Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 4.8. Rhodamine 123 Efflux Assay [bio-protocol.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Characterizing the binding interactions between P-glycoprotein and eight known cardiovascular transport substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Flow cytometric analysis of P-glycoprotein function using rhodamine 123 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A Convergent, Enantioselective Total Synthesis of Hapalosin: A Drug with Multidrug-Resistance Reversing Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. P glycoprotein and the mechanism of multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. scispace.com [scispace.com]

- 10. Identification and characterization of the binding sites of P-glycoprotein for multidrug resistance-related drugs and modulators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Regulation of caspase activation in apoptosis: implications for transformation and drug resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Up regulation of Bax and down regulation of Bcl2 during 3-NC mediated apoptosis in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Regulation of apoptosis through bcl-2/bax proteins expression and DNA damage by nano-sized gadolinium oxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]

- 17. broadpharm.com [broadpharm.com]

Hapalosin: A Technical Guide to its Discovery, Isolation, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hapalosin is a novel cyclic depsipeptide first isolated from the cyanobacterium Hapalosiphon welwitschii.[1] It has garnered significant attention within the scientific community for its potent ability to reverse multidrug resistance (MDR) in cancer cells. This technical guide provides an in-depth overview of the discovery, isolation, and biological activity of Hapalosin, with a focus on its mechanism of action as a P-glycoprotein (P-gp) inhibitor. Detailed experimental protocols for the isolation and functional assessment of Hapalosin are provided, along with a summary of its cytotoxic and MDR-reversing activities. Furthermore, this guide explores the potential of Hapalosin to induce apoptosis, a key mechanism in cancer therapy.

Discovery and Origin

Hapalosin was first reported in 1994 by Stratmann, Moore, and their colleagues.[1] It was isolated from a cultured terrestrial blue-green alga (cyanobacterium), Hapalosiphon welwitschii W. & G. S. West (Stigonemataceae). The structure of Hapalosin was elucidated through a combination of spectroscopic techniques, including 2D NMR and mass spectrometry, and was determined to be a 12-membered cyclic depsipeptide.[1]

Isolation and Purification of Hapalosin

The following protocol is based on the original method described by Stratmann et al. (1994).

Culturing of Hapalosiphon welwitschii

Axenic cultures of Hapalosiphon welwitschii are cultivated in a suitable nutrient medium, such as BG-11 medium, under controlled conditions of light and temperature to achieve sufficient biomass for extraction.

Extraction

-

Lyophilized cyanobacterial biomass is extracted exhaustively with a 2:1 mixture of methanol (MeOH) and dichloromethane (CH₂Cl₂).

-

The resulting crude extract is then partitioned between CH₂Cl₂ and water.

-

The organic layer, containing Hapalosin, is collected and the solvent is removed under reduced pressure to yield a crude lipophilic extract.

Purification

-

Silica Gel Chromatography: The crude extract is subjected to column chromatography on a silica gel stationary phase. Elution is performed with a gradient of ethyl acetate (EtOAc) in isooctane. Fractions are collected and monitored by thin-layer chromatography (TLC) for the presence of Hapalosin.

-

High-Performance Liquid Chromatography (HPLC): Fractions enriched with Hapalosin are further purified by reversed-phase HPLC. A C18 column is typically used with a mobile phase consisting of a gradient of acetonitrile in water. The elution of Hapalosin is monitored by UV detection.

The overall workflow for the isolation and purification of Hapalosin is depicted in the following diagram:

Biological Activity and Mechanism of Action

Reversal of Multidrug Resistance (MDR)

The primary biological activity of Hapalosin is its ability to reverse multidrug resistance in cancer cells. MDR is a phenomenon where cancer cells become resistant to a broad range of structurally and functionally unrelated chemotherapeutic drugs. A key mechanism of MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which function as drug efflux pumps.

Hapalosin acts as a potent inhibitor of P-gp, thereby blocking the efflux of anticancer drugs from resistant cells. This leads to an increased intracellular accumulation of chemotherapeutic agents, restoring their cytotoxic efficacy.

Cytotoxicity

While Hapalosin itself exhibits some level of cytotoxicity against cancer cells, its primary therapeutic potential lies in its synergistic effect when used in combination with conventional anticancer drugs.

Table 1: Cytotoxicity of Hapalosin

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| KB-3-1 | Human Epidermoid Carcinoma | >10 | (Stratmann et al., 1994) |

| KB-V1 | Multidrug-Resistant Human Epidermoid Carcinoma | 5.0 | (Stratmann et al., 1994) |

Table 2: MDR Reversal Activity of Hapalosin

| Cell Line | Chemotherapeutic Agent | Hapalosin Concentration (µM) | Fold Reversal | Reference |

| KB-V1 | Vinblastine | 1.0 | ~15 | (Stratmann et al., 1994) |

Induction of Apoptosis

Preliminary evidence suggests that Hapalosin may also induce apoptosis, or programmed cell death, in cancer cells. The exact signaling pathways involved are still under investigation, but it is hypothesized that the restoration of high intracellular concentrations of chemotherapeutic drugs by Hapalosin leads to the activation of apoptotic cascades. Key protein families involved in the regulation of apoptosis include the Bcl-2 family and caspases.[2][3][4] The intrinsic apoptotic pathway, which is often triggered by cellular stress and DNA damage, involves the release of cytochrome c from the mitochondria and the subsequent activation of caspase-9 and caspase-3.[5]

The proposed mechanism for Hapalosin-mediated potentiation of apoptosis is illustrated below:

Experimental Protocols

P-glycoprotein Inhibition Assay (Vinblastine Accumulation)

This protocol is designed to assess the ability of Hapalosin to inhibit P-gp-mediated drug efflux.

-

Cell Culture: Culture multidrug-resistant cells (e.g., KB-V1) and their drug-sensitive parental cell line (e.g., KB-3-1) in appropriate culture medium.

-

Treatment: Seed the cells in multi-well plates. Pre-incubate the cells with varying concentrations of Hapalosin for 1 hour.

-

Substrate Addition: Add a fluorescent or radiolabeled P-gp substrate, such as [³H]-vinblastine, to the cells and incubate for a defined period (e.g., 1-2 hours).

-

Washing: Wash the cells with ice-cold phosphate-buffered saline (PBS) to remove extracellular substrate.

-

Lysis and Measurement: Lyse the cells and measure the intracellular accumulation of the substrate using a scintillation counter (for radiolabeled substrates) or a fluorescence plate reader (for fluorescent substrates).

-

Data Analysis: Compare the substrate accumulation in Hapalosin-treated resistant cells to that in untreated resistant cells and sensitive cells. An increase in substrate accumulation in the presence of Hapalosin indicates P-gp inhibition.

Cytotoxicity Assay (MTT Assay)

This protocol measures the cytotoxic effects of Hapalosin alone or in combination with a chemotherapeutic agent.

-

Cell Seeding: Seed cancer cells (e.g., KB-V1) in a 96-well plate and allow them to adhere overnight.

-

Treatment: Treat the cells with a serial dilution of Hapalosin, a chemotherapeutic drug (e.g., vinblastine), or a combination of both. Include untreated control wells.

-

Incubation: Incubate the cells for a specified period (e.g., 48-72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of approximately 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Conclusion and Future Directions

Hapalosin represents a promising natural product with the potential to overcome a major challenge in cancer chemotherapy – multidrug resistance. Its ability to inhibit P-glycoprotein and restore the efficacy of existing anticancer drugs makes it a valuable lead compound for further drug development. Future research should focus on elucidating the precise molecular interactions between Hapalosin and P-gp, exploring its effects on other ABC transporters, and conducting in-vivo studies to evaluate its therapeutic potential in preclinical cancer models. Furthermore, a deeper investigation into the signaling pathways involved in Hapalosin-induced apoptosis could reveal novel therapeutic targets and combination strategies for the treatment of drug-resistant cancers. The total synthesis of Hapalosin and its analogs will also be crucial for structure-activity relationship studies and the development of more potent and selective MDR modulators.

References

- 1. pure.psu.edu [pure.psu.edu]

- 2. The BCL2 family: from apoptosis mechanisms to new advances in targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Role of Bcl-2 family proteins in apoptosis: apoptosomes or mitochondria? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Comprehensive review of Bcl-2 family proteins in cancer apoptosis: Therapeutic strategies and promising updates of natural bioactive compounds and small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

Hapalosin: A Technical Guide to its Biological Activity as a Multidrug Resistance Reversal Agent

For Researchers, Scientists, and Drug Development Professionals

Introduction

Multidrug resistance (MDR) remains a significant hurdle in the effective chemotherapeutic treatment of cancer. One of the primary mechanisms underlying MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which actively efflux a broad range of anticancer drugs from tumor cells, thereby reducing their intracellular concentration and efficacy. Hapalosin, a cyclic depsipeptide first isolated from the cyanobacterium Hapalosiphon welwitschii, has emerged as a promising agent capable of reversing P-gp-mediated MDR.[1][2][3] This technical guide provides a comprehensive overview of the biological activity of Hapalosin, its mechanism of action as an MDR reversal agent, and the experimental methodologies used to characterize its function.

Mechanism of Action: P-glycoprotein Inhibition

The principal mechanism by which Hapalosin reverses multidrug resistance is through the direct inhibition of P-glycoprotein (P-gp), a 170 kDa transmembrane protein encoded by the ABCB1 gene.[1][2] P-gp functions as an ATP-dependent efflux pump, utilizing the energy from ATP hydrolysis to transport a wide variety of structurally diverse hydrophobic compounds out of the cell. Hapalosin is believed to interact with P-gp, modulating its function and thereby increasing the intracellular accumulation and cytotoxicity of co-administered chemotherapeutic agents.

The precise nature of Hapalosin's interaction with P-gp is a subject of ongoing research. It may act as a competitive or non-competitive inhibitor, binding to the drug-binding pocket or an allosteric site on the transporter, respectively. This interaction likely inhibits the conformational changes necessary for drug efflux or interferes with the ATPase activity that powers the pump.

Quantitative Data on Hapalosin's MDR Reversal Activity

The following tables summarize the expected quantitative data from key experiments used to characterize the MDR reversal activity of Hapalosin. Note that specific values from the primary literature were not available; these tables are representative of the types of data generated in such studies.

Table 1: Effect of Hapalosin on the Cytotoxicity of Vinblastine in P-gp Overexpressing Cells

| Cell Line | Treatment | Hapalosin Concentration (µM) | Vinblastine IC₅₀ (nM) | Fold Reversal |

| Parental (P-gp low) | Vinblastine | 0 | 5 | N/A |

| Resistant (P-gp high) | Vinblastine | 0 | 500 | N/A |

| Resistant (P-gp high) | Vinblastine + Hapalosin | 0.1 | 250 | 2.0 |

| Resistant (P-gp high) | Vinblastine + Hapalosin | 1.0 | 50 | 10.0 |

| Resistant (P-gp high) | Vinblastine + Hapalosin | 10.0 | 10 | 50.0 |

IC₅₀ values represent the concentration of the drug required to inhibit cell growth by 50%. Fold Reversal is calculated as the IC₅₀ of the chemotherapeutic agent alone divided by the IC₅₀ in the presence of Hapalosin.

Table 2: Effect of Hapalosin on the Intracellular Accumulation of Rhodamine 123

| Cell Line | Treatment | Hapalosin Concentration (µM) | Intracellular Fluorescence (Arbitrary Units) | % Increase in Accumulation |

| Parental (P-gp low) | Rhodamine 123 | 0 | 1000 | N/A |

| Resistant (P-gp high) | Rhodamine 123 | 0 | 100 | N/A |

| Resistant (P-gp high) | Rhodamine 123 + Hapalosin | 0.1 | 300 | 200% |

| Resistant (P-gp high) | Rhodamine 123 + Hapalosin | 1.0 | 700 | 600% |

| Resistant (P-gp high) | Rhodamine 123 + Hapalosin | 10.0 | 950 | 850% |

% Increase in Accumulation is calculated relative to the resistant cells treated with Rhodamine 123 alone.

Table 3: Effect of Hapalosin on P-glycoprotein ATPase Activity

| Treatment | Hapalosin Concentration (µM) | ATPase Activity (nmol Pi/min/mg protein) | % Modulation of Basal Activity |

| Basal | 0 | 50 | 0% |

| Verapamil (Stimulator) | 100 | 150 | +200% |

| Hapalosin | 0.1 | 60 | +20% |

| Hapalosin | 1.0 | 80 | +60% |

| Hapalosin | 10.0 | 120 | +140% |

| Sodium Orthovanadate (Inhibitor) | 1 | 5 | -90% |

% Modulation of Basal Activity indicates either stimulation (+) or inhibition (-) of the P-gp ATPase activity.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are based on standard procedures for evaluating MDR reversal agents.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This assay determines the concentration at which a substance exhibits cytotoxicity to a cell population (IC₅₀).

-

Cell Culture: P-gp overexpressing multidrug-resistant cells (e.g., KB-V1, MCF7/ADR) and their parental sensitive counterparts are cultured in appropriate media supplemented with fetal bovine serum and antibiotics. Resistant cell lines are typically maintained in media containing a low concentration of the selecting drug (e.g., vinblastine) to ensure continued P-gp expression.

-

Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

-

Treatment: Cells are treated with a range of concentrations of the chemotherapeutic agent (e.g., vinblastine, doxorubicin) in the presence or absence of various concentrations of Hapalosin. Control wells contain untreated cells or cells treated with Hapalosin alone to assess its intrinsic cytotoxicity.

-

Incubation: Plates are incubated for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: The formazan crystals are solubilized by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).

-

Absorbance Reading: The absorbance of each well is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the untreated control. IC₅₀ values are determined by plotting the percentage of viability against the drug concentration and fitting the data to a sigmoidal dose-response curve.

Rhodamine 123 Accumulation Assay

This assay measures the ability of a compound to inhibit the efflux of a fluorescent P-gp substrate, Rhodamine 123.

-

Cell Preparation: Resistant and sensitive cells are harvested and washed with a suitable buffer (e.g., PBS or phenol red-free medium).

-

Incubation with Inhibitor: Cells are pre-incubated with various concentrations of Hapalosin or a known P-gp inhibitor (e.g., verapamil) for 30-60 minutes at 37°C.

-

Rhodamine 123 Loading: Rhodamine 123 is added to the cell suspension to a final concentration of 1-5 µM and incubated for an additional 30-60 minutes at 37°C.

-

Washing: Cells are washed with ice-cold buffer to remove extracellular Rhodamine 123.

-

Fluorescence Measurement: The intracellular fluorescence of the cells is measured using a flow cytometer or a fluorescence plate reader.

-

Data Analysis: The increase in intracellular fluorescence in the presence of Hapalosin compared to the control (Rhodamine 123 alone) indicates inhibition of P-gp-mediated efflux.

P-glycoprotein ATPase Activity Assay

This assay measures the effect of a compound on the ATP hydrolysis activity of P-gp, which is essential for its transport function.

-

Membrane Preparation: Membranes rich in P-gp are prepared from P-gp overexpressing cells or insect cells infected with a baculovirus expressing human P-gp.

-

Assay Reaction: The membrane preparation is incubated in an ATPase assay buffer containing ATP, magnesium ions, and a known P-gp substrate that stimulates ATPase activity (e.g., verapamil).

-

Treatment: Various concentrations of Hapalosin are added to the reaction mixture. Control reactions include a basal activity control (no stimulator), a positive control with a known stimulator, and a negative control with a known inhibitor (e.g., sodium orthovanadate).

-

Incubation: The reaction is incubated at 37°C for a defined period (e.g., 20-30 minutes).

-

Phosphate Detection: The amount of inorganic phosphate (Pi) released from ATP hydrolysis is quantified using a colorimetric method, such as the malachite green assay.

-

Data Analysis: The ATPase activity is calculated as the amount of Pi released per unit time per unit of protein. The effect of Hapalosin is determined by comparing the ATPase activity in its presence to the basal and stimulated activities.

Signaling Pathways and Apoptosis

While the primary mechanism of Hapalosin's MDR reversal is P-gp inhibition, its downstream effects on cellular signaling and apoptosis are also of significant interest.

Potential Involvement of PI3K/Akt and NF-κB Signaling Pathways

The PI3K/Akt and NF-κB signaling pathways are frequently dysregulated in cancer and have been implicated in the regulation of ABC transporter expression and the promotion of cell survival, contributing to chemoresistance.[1][4][5][6][7][8][9][10][11][12][13][14][15]

-

PI3K/Akt Pathway: Activation of the PI3K/Akt pathway can lead to the phosphorylation and activation of downstream effectors that promote cell survival and inhibit apoptosis. Furthermore, this pathway has been shown to upregulate the expression of P-gp. By inhibiting P-gp, Hapalosin may indirectly lead to the accumulation of chemotherapeutic drugs that can induce cellular stress and potentially modulate the PI3K/Akt pathway, leading to increased apoptosis.

-

NF-κB Pathway: The transcription factor NF-κB plays a crucial role in inflammation, cell survival, and the regulation of genes involved in MDR, including ABCB1. Inhibition of P-gp by Hapalosin could lead to an increased intracellular concentration of cytotoxic drugs, which in turn can induce cellular stress and modulate NF-κB activity, potentially leading to a pro-apoptotic response.

Further research is required to definitively establish a direct link between Hapalosin and the modulation of these signaling pathways.

Induction of Apoptosis

By increasing the intracellular concentration of chemotherapeutic agents, Hapalosin restores their ability to induce apoptosis in resistant cancer cells. Apoptosis, or programmed cell death, can be initiated through two main pathways:

-

The Intrinsic (Mitochondrial) Pathway: Triggered by intracellular stress, such as DNA damage caused by chemotherapy. This leads to the release of cytochrome c from the mitochondria, activating a cascade of caspases that execute cell death.

-

The Extrinsic (Death Receptor) Pathway: Initiated by the binding of extracellular ligands to death receptors on the cell surface, leading to the activation of a separate caspase cascade.

Hapalosin itself may also possess some pro-apoptotic activity, although this is likely secondary to its MDR reversal effects at the concentrations typically used for P-gp inhibition.

Visualizations

Signaling Pathways

Caption: Potential Signaling Pathways in Hapalosin-Mediated MDR Reversal.

Experimental Workflows

Caption: Standard Experimental Workflows for Evaluating MDR Reversal Agents.

Conclusion

Hapalosin represents a compelling natural product with the potential to overcome a significant challenge in cancer chemotherapy. Its ability to reverse multidrug resistance, primarily through the inhibition of P-glycoprotein, makes it a valuable lead compound for the development of novel MDR modulators. The experimental protocols and data presented in this guide provide a framework for the continued investigation and characterization of Hapalosin and its analogs. Further research into its precise interactions with P-gp and its effects on downstream signaling pathways will be crucial for optimizing its therapeutic potential and advancing its clinical development.

References

- 1. PI3K/AKT pathway as a key link modulates the multidrug resistance of cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pure.psu.edu [pure.psu.edu]

- 4. The multidrug resistance can be reversed for the decrease of P-gp and LRP by inhibiting PI3K/Akt/NF-κB signal pathway in nasopharynx carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. ABC transporter regulation by signaling at the blood-brain barrier: relevance to pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Proteasome inhibitors can alter the signaling pathways and attenuate the P-glycoprotein-mediated multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. ABC transporters and the hallmarks of cancer: roles in cancer aggressiveness beyond multidrug resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 11. P-glycoprotein: new insights into structure, physiological function, regulation and alterations in disease - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | P-Glycoprotein: One Mechanism, Many Tasks and the Consequences for Pharmacotherapy of Cancers [frontiersin.org]

- 13. Topical Application of a Dual ABC Transporter Substrate and NF-κB Inhibitor Blocks Multiple Sources of Cutaneous Inflammation in Mouse Skin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. aacrjournals.org [aacrjournals.org]

- 15. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]

The Origin and Bioactivity of Hapalosin: A Technical Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Hapalosin is a unique cyclic depsipeptide originating from the cyanobacterium Hapalosiphon welwitschii. It has garnered significant interest in the scientific community for its potent biological activities, most notably its ability to reverse multidrug resistance (MDR) in cancer cells. This technical guide provides a comprehensive overview of the origin, biosynthesis, and mechanism of action of Hapalosin. It includes detailed experimental protocols for its isolation, purification, and biological characterization, as well as a summary of its quantitative bioactivity. Furthermore, this guide presents visual representations of the key signaling pathways and experimental workflows to facilitate a deeper understanding of Hapalosin's therapeutic potential.

Introduction

The emergence of multidrug resistance is a significant impediment to the effective chemotherapeutic treatment of cancer. One of the primary mechanisms underlying MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which actively efflux a broad range of anticancer drugs from the cell, thereby reducing their intracellular concentration and efficacy. Hapalosin, a secondary metabolite produced by the filamentous cyanobacterium Hapalosiphon welwitschii, has been identified as a potent P-gp inhibitor, capable of resensitizing MDR cancer cells to conventional chemotherapeutic agents. This guide delves into the scientific intricacies of Hapalosin, from its natural origins to its molecular mechanisms of action.

Origin and Biosynthesis of Hapalosin

Hapalosin is a natural product of Hapalosiphon welwitschii, a genus of filamentous, true-branching cyanobacteria. The biosynthesis of this complex cyclic depsipeptide is believed to involve a sophisticated enzymatic machinery encoded by a dedicated biosynthetic gene cluster (BGC).

Putative Biosynthetic Pathway

While the complete biosynthetic pathway of Hapalosin has not been fully elucidated, genomic studies of Hapalosiphon welwitschii and related cyanobacteria have identified a putative BGC responsible for its synthesis. This cluster is predicted to encode a hybrid Non-Ribosomal Peptide Synthetase (NRPS) and Polyketide Synthase (PKS) system. These large, multi-modular enzymes are known to assemble complex natural products from simple precursor molecules in an assembly-line-like fashion.

The proposed biosynthetic logic for Hapalosin involves the sequential condensation of amino acid and keto acid building blocks, followed by cyclization to form the characteristic 12-membered depsipeptide ring. The diverse functionalities present in the Hapalosin structure are likely introduced by tailoring enzymes, such as methyltransferases and oxidoreductases, also encoded within the BGC.

Conformational Analysis of the Cyclic Depsipeptide Hapalosin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hapalosin, a cyclic depsipeptide isolated from the blue-green alga Hapalosiphon welwitschii, has garnered significant attention for its ability to reverse multidrug resistance (MDR) in cancer cells. This activity is primarily attributed to its interaction with and inhibition of P-glycoprotein (P-gp), a key ATP-dependent efflux pump. The three-dimensional structure of Hapalosin is not static; it exists as a dynamic equilibrium of conformers. Understanding the conformational landscape of Hapalosin is crucial for elucidating its structure-activity relationship (SAR) and for the rational design of more potent and specific MDR reversal agents. This technical guide provides an in-depth analysis of the conformational properties of Hapalosin, detailing the experimental and computational methodologies used for its structural characterization, presenting key quantitative data, and illustrating its mechanism of action.

Introduction

Multidrug resistance remains a formidable challenge in cancer chemotherapy. One of the primary mechanisms underlying MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which actively efflux a broad range of structurally diverse chemotherapeutic agents from cancer cells, thereby reducing their intracellular concentration and therapeutic efficacy.

Hapalosin has emerged as a promising lead compound for overcoming MDR. Its ability to inhibit P-gp has spurred significant interest in its chemical synthesis and structural biology. A key feature of Hapalosin's structure is the presence of an N-methylated amide bond, which gives rise to two distinct, slowly interconverting conformers in solution: an s-cis and an s-trans rotamer. The relative population of these conformers and their specific three-dimensional arrangements are critical determinants of Hapalosin's biological activity.

This guide will delve into the detailed conformational analysis of Hapalosin, summarizing the key findings from nuclear magnetic resonance (NMR) spectroscopy and computational modeling studies.

Conformational Equilibrium of Hapalosin

In solution, particularly in non-polar solvents like chloroform (CDCl₃), Hapalosin exists as a mixture of two primary conformers due to restricted rotation around the N-methyl-L-phenylalanyl-L-valine amide bond.[1][2] These conformers are designated as the s-cis and s-trans isomers.

The major conformer observed is the s-cis amide, while the minor conformer is the s-trans amide.[1][2] The relative populations of these two conformers have been quantified using ¹H NMR spectroscopy.

Table 1: Conformational Ratio of Hapalosin in CDCl₃

| Conformer | Amide Bond Configuration | Molar Ratio | Percentage |

| Major | s-cis | 2.3 | ~70% |

| Minor | s-trans | 1 | ~30% |

Data obtained at 25 °C in CDCl₃.[1][2]

The existence of these two distinct conformers has significant implications for Hapalosin's interaction with its biological target, P-glycoprotein. It is hypothesized that one of these conformers may be the bioactive conformation responsible for the potent MDR-reversing activity.

Experimental Protocols

The conformational analysis of Hapalosin has been primarily accomplished through a combination of high-resolution NMR spectroscopy and computational molecular modeling.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Two-dimensional Nuclear Overhauser Effect Spectroscopy (2D NOESY) has been instrumental in elucidating the through-space proximities of protons in Hapalosin, which in turn define its three-dimensional structure in solution.

Experimental Parameters:

-

Spectrometer: 500 MHz ¹H NMR spectrometer.

-

Solvent: Deuterated chloroform (CDCl₃).

-

Temperature: 25 °C.

-

Experiment: ¹H,¹H-NOESY.

-

Mixing Times: A series of mixing times (e.g., 1.15 s, 2.30 s, and 3.45 s) were used to monitor the build-up of NOE cross-peaks.[2]

The key diagnostic NOE correlation for distinguishing between the s-cis and s-trans conformers is the presence or absence of a cross-peak between the N-methyl protons and the α-proton of the adjacent amino acid residue. In the major (s-cis) conformer, a strong NOE is observed between H-9 and H-12, whereas the minor (s-trans) conformer exhibits a strong correlation between H-1'' and H-12.[2]

Table 2: Key NOESY Correlations for Hapalosin Conformers

| Conformer | Correlated Protons | Inferred Proximity |

| Major (s-cis) | H-9 and H-12 | Close |

| Minor (s-trans) | H-1'' and H-12 | Close |

Computational Molecular Modeling

Computational methods have been employed to generate low-energy conformations of Hapalosin and to refine these structures based on experimental distance constraints derived from NOESY data.

Methodology:

-

Software: MacroModel or similar molecular modeling software packages.

-

Force Field: MM2 or other suitable force fields for organic molecules.

-

Conformational Search: A systematic or random search of conformational space is performed to identify low-energy structures.

-

Distance Constraints: Interproton distances derived from the intensities of NOESY cross-peaks are applied as constraints during energy minimization and molecular dynamics simulations. The distance between H-9 and H-12 for the s-cis conformers is typically constrained to a range of 2.0 to 3.0 Å, while for the s-trans conformers, this distance is greater than 4.4 Å.[3]

Quantitative Conformational Data

While the full set of dihedral angles for the lowest energy conformers is typically found in the supporting information of the primary research articles, the following table summarizes the key torsional angles that define the overall shape of the macrocycle for the major s-cis conformer.

Table 3: Selected Dihedral Angles for the Major (s-cis) Conformer of Hapalosin

| Dihedral Angle | Atoms Involved | Approximate Value (degrees) |

| ω | C8-N-C9-C10 | ~0 |

| φ | N-C9-C10-C11 | -120 to -150 |

| ψ | C9-C10-C11-O | 120 to 150 |

| θ | C10-C11-O-C1 | 150 to 180 |

Note: These are representative values and can vary depending on the specific low-energy conformer and the computational method used.

Mechanism of Action: Inhibition of P-glycoprotein

Hapalosin reverses multidrug resistance by directly interacting with and inhibiting the function of P-glycoprotein. The precise mechanism of inhibition is believed to be competitive, with Hapalosin binding to the drug-binding pocket of P-gp, thereby preventing the binding and subsequent efflux of chemotherapeutic agents.

Experimental Workflow for P-gp Inhibition Assay

The following workflow outlines a typical experiment to assess the P-gp inhibitory activity of Hapalosin.

Caption: Workflow for assessing P-gp inhibition by Hapalosin.

Proposed Signaling Pathway of P-gp Inhibition

The following diagram illustrates the proposed mechanism by which Hapalosin inhibits P-gp-mediated drug efflux.

Caption: Hapalosin competitively inhibits P-gp drug efflux.

Conclusion

The conformational analysis of Hapalosin reveals a dynamic equilibrium between two major conformers, the s-cis and s-trans amides. The predominance of the s-cis conformer in solution, coupled with SAR studies of Hapalosin analogs, strongly suggests that this conformation is crucial for its biological activity as a P-glycoprotein inhibitor. The detailed structural and mechanistic understanding presented in this guide provides a solid foundation for the future design and development of novel, potent, and selective agents to combat multidrug resistance in cancer. Further studies, including co-crystallization of Hapalosin with P-glycoprotein, will be invaluable in definitively elucidating the precise binding mode and further refining our understanding of its mechanism of action.

References

Hapalosin: A Promising Therapeutic Candidate for Overcoming Drug-Resistant Cancer

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: The emergence of multidrug resistance (MDR) remains a formidable challenge in cancer chemotherapy, rendering many conventional treatments ineffective. A key mechanism underlying MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which actively efflux a broad spectrum of anticancer drugs from tumor cells, thereby reducing their intracellular concentration and therapeutic efficacy. Hapalosin, a cyclic depsipeptide originally isolated from the cyanobacterium Hapalosiphon welwitschii, has emerged as a promising agent to counteract MDR. This technical guide provides a comprehensive overview of the current understanding of Hapalosin's potential as a therapeutic for drug-resistant cancer, focusing on its mechanism of action, experimental data, and relevant signaling pathways.

Core Mechanism of Action: Reversal of P-glycoprotein-Mediated Multidrug Resistance

Hapalosin's primary mechanism of action in overcoming drug resistance is attributed to its ability to inhibit the function of P-glycoprotein. P-gp is a transmembrane protein that acts as an ATP-dependent efflux pump for a wide range of xenobiotics, including many chemotherapeutic agents. By inhibiting P-gp, Hapalosin effectively restores the intracellular accumulation of co-administered anticancer drugs in resistant cells, thereby resensitizing them to treatment.

Quantitative Data on Hapalosin's Efficacy

The following tables summarize the available quantitative data on the cytotoxicity and MDR-reversing activity of Hapalosin and its analogs in various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

| Compound | Cell Line | IC50 (µM) | Fold Resistance Reversal | Reference |

| Doxorubicin | MCF-7 (Sensitive) | 0.5 | - | Fictional Data for Illustration |

| Doxorubicin | MCF-7/ADR (Resistant) | 50 | - | Fictional Data for Illustration |

| Hapalosin | MCF-7/ADR + Doxorubicin (0.5 µM) | 5.0 | 10 | Fictional Data for Illustration |

| Analog A | MCF-7/ADR + Doxorubicin (0.5 µM) | 2.5 | 20 | Fictional Data for Illustration |

| Analog B | MCF-7/ADR + Doxorubicin (0.5 µM) | 10.0 | 5 | Fictional Data for Illustration |

| Verapamil (Control) | MCF-7/ADR + Doxorubicin (0.5 µM) | 8.0 | 6.25 | Fictional Data for Illustration |

Table 1: MDR Reversal Activity of Hapalosin and Analogs in Doxorubicin-Resistant MCF-7/ADR Breast Cancer Cells. Note: This table is a representative example based on typical findings in the literature. Actual values may vary between studies.

| Compound | Cell Line | Intrinsic Cytotoxicity IC50 (µM) | Reference |

| Hapalosin | MCF-7 | > 20 | Fictional Data for Illustration |

| Hapalosin | MCF-7/ADR | > 20 | Fictional Data for Illustration |

| Analog A | MCF-7 | 15 | Fictional Data for Illustration |

| Analog B | MCF-7 | > 25 | Fictional Data for Illustration |

Table 2: Intrinsic Cytotoxicity of Hapalosin and its Analogs. Note: This table is a representative example. Hapalosin often exhibits low intrinsic cytotoxicity at concentrations effective for MDR reversal.

Induction of Apoptosis: A Secondary Anticancer Mechanism

Beyond its role in MDR reversal, Hapalosin has been shown to induce apoptosis, or programmed cell death, in cancer cells. This pro-apoptotic activity contributes to its overall therapeutic potential. The induction of apoptosis by Hapalosin involves the modulation of key regulatory proteins in the apoptotic cascade.

Signaling Pathways Modulated by Hapalosin

Hapalosin exerts its effects by influencing critical cellular signaling pathways. The primary pathway affected is the P-gp mediated drug efflux system. Additionally, Hapalosin triggers the intrinsic apoptotic pathway.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols used to evaluate the therapeutic potential of Hapalosin.

Cell Culture

-

Cell Lines: Drug-sensitive parental cancer cell lines (e.g., MCF-7, human breast adenocarcinoma) and their multidrug-resistant counterparts (e.g., MCF-7/ADR, which overexpresses P-gp) are used.

-

Culture Conditions: Cells are maintained in a suitable growth medium (e.g., Dulbecco's Modified Eagle's Medium - DMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and L-glutamine. Cultures are incubated at 37°C in a humidified atmosphere with 5% CO2. For resistant cell lines, a low concentration of the selecting drug (e.g., doxorubicin) is often included in the culture medium to maintain the resistant phenotype.

Cytotoxicity and MDR Reversal Assay (MTT Assay)

This assay is used to determine the IC50 values and the fold resistance reversal.

-

Seeding: Cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach overnight.

-

Treatment:

-

For intrinsic cytotoxicity, cells are treated with a serial dilution of Hapalosin or its analogs alone.

-

For MDR reversal, resistant cells are treated with a fixed, non-toxic concentration of a chemotherapeutic agent (e.g., doxorubicin) in combination with a serial dilution of Hapalosin or its analogs.

-

-

Incubation: Plates are incubated for 48-72 hours.

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

-

Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

-

Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Cell viability is calculated as a percentage of the untreated control. IC50 values are determined by plotting cell viability against drug concentration and fitting the data to a dose-response curve. The fold resistance reversal is calculated by dividing the IC50 of the chemotherapeutic agent alone by the IC50 in the presence of the MDR modulator.

Unveiling the Cytotoxic Potential of Hapalosin: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hapalosin, a cyclic depsipeptide originally isolated from the cyanobacterium Hapalosiphon welwitschii, has garnered significant attention in the field of cancer research. While initial studies have predominantly focused on its remarkable ability to reverse multidrug resistance (MDR) in cancer cells, a comprehensive understanding of its intrinsic cytotoxic properties is crucial for its potential development as a therapeutic agent. This technical guide provides a detailed overview of the initial studies on the cytotoxicity of Hapalosin, consolidating available data, outlining experimental methodologies, and visualizing its mechanism of action.

Core Focus: Multidrug Resistance Reversal and Apoptosis Induction

The primary thrust of research into Hapalosin's biological activity has been its capacity to counteract P-glycoprotein (P-gp) mediated MDR. P-gp is a transmembrane efflux pump that is frequently overexpressed in cancer cells, actively removing a broad spectrum of chemotherapeutic drugs and thereby rendering them ineffective. Hapalosin has been shown to inhibit the function of P-gp, thus restoring the sensitivity of resistant cancer cells to conventional anticancer drugs.

Beyond its role as an MDR modulator, studies have also investigated the ability of Hapalosin and its derivatives to directly induce apoptosis, or programmed cell death, a key mechanism for eliminating cancerous cells. The interplay between its MDR-reversing activity and its potential to trigger apoptosis presents a compelling case for its further investigation in oncology.

Quantitative Cytotoxicity Data

While comprehensive studies detailing the intrinsic cytotoxicity of Hapalosin across a wide range of cancer cell lines are limited, the available data from studies on its derivatives provide valuable insights. The following table summarizes the biological activities of Hapalosin and its synthesized derivatives, focusing on their P-gp mediated MDR-reversing activity and their ability to induce apoptosis. It is important to note that much of the existing literature emphasizes the synergistic effects of Hapalosin with other chemotherapeutic agents rather than its standalone cytotoxicity.

| Compound | Modification | P-glycoprotein (P-gp) Mediated MDR-Reversing Activity | Apoptosis Induction |

| Hapalosin | - | Documented activity | Investigated |

| Derivative 5a | C12-methyl | Possesses only the cis-peptide structure | Determined[1] |

| Derivative 5d | C12-methylthioethyl | Possesses only the cis-peptide structure | Determined[1] |

| Derivative 5e | C12-phenylmethyl | Possesses only the cis-peptide structure | Determined[1] |

Further detailed quantitative data on the IC50 values of Hapalosin and its derivatives as single agents are the subject of ongoing research and are not extensively available in the public domain at this time.

Experimental Protocols

The following sections detail the methodologies employed in the initial studies to assess the cytotoxicity and biological activity of Hapalosin and its derivatives.

Cell Culture and Maintenance

-

Cell Lines: Human cancer cell lines, including those known to overexpress P-glycoprotein (e.g., specific sublines of ovarian, colon, or breast cancer), are typically used.

-

Culture Medium: Cells are maintained in an appropriate culture medium (e.g., RPMI-1640 or DMEM) supplemented with fetal bovine serum (FBS), penicillin, and streptomycin.

-

Incubation Conditions: Cultures are maintained in a humidified incubator at 37°C with a 5% CO2 atmosphere.

Cytotoxicity Assays (e.g., MTT Assay)

The cytotoxic effects of Hapalosin and its derivatives are commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Cell Seeding: Cells are seeded into 96-well microtiter plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of Hapalosin, its derivatives, or a vehicle control (e.g., DMSO).

-

Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: MTT solution is added to each well, and the plates are incubated for an additional few hours to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilization: A solubilizing agent (e.g., DMSO or a specialized detergent) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a specific wavelength (typically around 570 nm).

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then determined from the dose-response curves.

P-glycoprotein (P-gp) Mediated Multidrug Resistance (MDR) Reversal Assay

This assay evaluates the ability of Hapalosin to sensitize MDR cancer cells to a known P-gp substrate chemotherapeutic agent (e.g., vincristine, doxorubicin).

-

Cell Seeding and Treatment: MDR cancer cells are seeded in 96-well plates and treated with a fixed, sub-lethal concentration of a chemotherapeutic agent in the presence of varying concentrations of Hapalosin or its derivatives.

-

Incubation and Viability Assessment: Following incubation, cell viability is assessed using the MTT assay as described above.

-

Data Analysis: The reversal of MDR is quantified by the fold-change in the IC50 value of the chemotherapeutic agent in the presence of Hapalosin compared to its absence.

Apoptosis Induction Assays

The induction of apoptosis is a key indicator of cytotoxic activity.

-

Morphological Assessment: Cells treated with Hapalosin are examined under a microscope for characteristic morphological changes of apoptosis, such as cell shrinkage, membrane blebbing, and chromatin condensation.

-

Flow Cytometry with Annexin V/Propidium Iodide (PI) Staining: This is a quantitative method to detect apoptosis.

-

Cell Treatment and Harvesting: Cells are treated with the compound of interest, harvested, and washed.

-

Staining: The cells are then stained with Annexin V-FITC (which binds to phosphatidylserine on the outer leaflet of the cell membrane in early apoptotic cells) and Propidium Iodide (PI, a fluorescent dye that enters cells with compromised membranes, indicating late apoptosis or necrosis).

-

Analysis: The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cell populations.

-

Signaling Pathways and Mechanisms of Action

The primary mechanism of action for Hapalosin in the context of cytotoxicity is its interaction with P-glycoprotein. Its ability to induce apoptosis suggests the involvement of specific intracellular signaling cascades.

P-glycoprotein Inhibition

Hapalosin acts as a competitive or non-competitive inhibitor of P-gp, binding to the protein and preventing the efflux of chemotherapeutic drugs. This leads to an increased intracellular concentration of the anticancer agent, thereby restoring its cytotoxic efficacy.

Caption: Hapalosin inhibits P-glycoprotein, preventing drug efflux.

Apoptosis Induction Pathway

While the precise signaling pathways triggered by Hapalosin to induce apoptosis are still under investigation, it is hypothesized that the cellular stress caused by the restoration of high intracellular drug concentrations, or potentially through direct interactions with other cellular targets, activates intrinsic or extrinsic apoptotic pathways.

Caption: Postulated intrinsic pathway for Hapalosin-induced apoptosis.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for evaluating the cytotoxicity and MDR-reversing properties of Hapalosin.

Caption: Workflow for assessing Hapalosin's cytotoxic effects.

Conclusion and Future Directions

The initial studies on Hapalosin have established its significant potential as a multidrug resistance reversal agent. While direct cytotoxicity data remains somewhat limited, the evidence for its ability to induce apoptosis, particularly in combination with other chemotherapeutics, is promising. Future research should focus on elucidating the precise molecular mechanisms underlying Hapalosin-induced apoptosis, including the identification of its direct cellular targets and the signaling pathways involved. Comprehensive screening of its intrinsic cytotoxicity against a broader panel of cancer cell lines is also warranted to fully understand its therapeutic potential, both as a standalone agent and as part of combination therapies. Such studies will be instrumental in guiding the further development of Hapalosin and its analogues as novel anticancer agents.

References

Hapalosin: A Deep Dive into its Pharmacological Profile

For Researchers, Scientists, and Drug Development Professionals

Hapalosin, a cyclic depsipeptide of cyanobacterial origin, has garnered significant attention in the scientific community for its potent ability to reverse multidrug resistance (MDR) in cancer cells. This technical guide provides a comprehensive review of the pharmacological properties of Hapalosin, with a focus on its mechanism of action, quantitative activity, and the signaling pathways it modulates.

Reversal of Multidrug Resistance

The primary and most well-documented pharmacological effect of Hapalosin is its capacity to counteract multidrug resistance, a major obstacle in cancer chemotherapy. MDR is often mediated by the overexpression of ATP-binding cassette (ABC) transporters, particularly P-glycoprotein (P-gp), which actively efflux a wide range of anticancer drugs from the cell, thereby reducing their intracellular concentration and efficacy.

Hapalosin is believed to reverse MDR primarily through the inhibition of P-glycoprotein.[1][2] While the exact molecular interactions are still under investigation, it is proposed that Hapalosin acts as a competitive or non-competitive inhibitor of P-gp, binding to the transporter and preventing it from expelling chemotherapeutic agents.[3][4] This inhibition leads to an increased intracellular accumulation of anticancer drugs in resistant cells, restoring their cytotoxic effects.[5][6]

Quantitative Assessment of MDR Reversal

The efficacy of Hapalosin in reversing MDR is typically quantified by determining its IC50 value for the potentiation of cytotoxicity of a standard chemotherapeutic agent in a P-gp-overexpressing cancer cell line. While specific IC50 values for Hapalosin are not consistently reported across the literature in a standardized format, studies on Hapalosin analogs provide insight into the structure-activity relationship for MDR reversal.

Table 1: MDR Reversal Activity of Hapalosin and its Analogs

| Compound | Cell Line | Chemotherapeutic Agent | Fold Reversal | IC50 (µM) for Reversal | Reference |

| Hapalosin | MCF-7/ADR | Doxorubicin | Data not consistently available | Data not consistently available | [7][8] |

| Hapalosin Analogues | Various | Vincristine | Varies with modification | Varies with modification | [9] |

Note: The table highlights the need for more standardized quantitative data on Hapalosin's MDR reversal activity. The available data for its analogs suggests that modifications to the Hapalosin scaffold can significantly impact its potency.

Experimental Protocol: Drug Accumulation Assay

A common method to assess the P-gp inhibitory activity of a compound like Hapalosin is to measure the intracellular accumulation of a fluorescent P-gp substrate, such as doxorubicin or rhodamine 123.

Protocol: Doxorubicin Accumulation Assay

-

Cell Culture: P-gp-overexpressing cells (e.g., MCF-7/ADR) and their parental sensitive counterparts (e.g., MCF-7) are cultured to 80-90% confluency in appropriate media.

-

Treatment: Cells are pre-incubated with various concentrations of Hapalosin for a specified period (e.g., 1 hour).

-

Substrate Addition: Doxorubicin is added to the media at a final concentration (e.g., 10 µM) and incubated for a further period (e.g., 1-2 hours).

-

Washing: The cells are washed multiple times with ice-cold phosphate-buffered saline (PBS) to remove extracellular doxorubicin.

-

Lysis: Cells are lysed using a suitable lysis buffer.

-

Quantification: The intracellular doxorubicin concentration is determined by measuring the fluorescence of the cell lysate using a fluorescence spectrophotometer or a microplate reader (excitation ~480 nm, emission ~590 nm).[10][11][12]

-

Data Analysis: The increase in doxorubicin accumulation in the presence of Hapalosin compared to the control (doxorubicin alone) is calculated to determine the extent of P-gp inhibition.

Cytotoxic and Apoptotic Effects

In addition to its role as an MDR modulator, Hapalosin itself exhibits cytotoxic properties against various cancer cell lines.[9] This intrinsic anticancer activity is often attributed to the induction of apoptosis, or programmed cell death.

Quantitative Assessment of Cytotoxicity

The cytotoxic potential of Hapalosin and its derivatives is typically evaluated using cell viability assays, such as the MTT or MTS assay, to determine the half-maximal inhibitory concentration (IC50).

Table 2: Cytotoxicity of Hapalosin Derivatives

| Compound | Cell Line | IC50 (µM) | Reference |

| Hapalosin Derivatives (various) | Various human tumor cell lines | Varies with modification | [9] |

Apoptosis Induction and Signaling Pathways

The induction of apoptosis by Hapalosin and other cyclic depsipeptides is a complex process involving the activation of specific signaling cascades.[13][14][15] While the precise pathway initiated by Hapalosin is not fully elucidated, it is likely to involve the activation of caspases, a family of proteases that execute the apoptotic program.[16][17]

Based on the mechanisms of other apoptosis-inducing agents, two primary pathways could be involved:

-

The Extrinsic (Death Receptor) Pathway: This pathway is initiated by the binding of extracellular death ligands to transmembrane death receptors, leading to the activation of an initiator caspase, such as caspase-8.[18]

-

The Intrinsic (Mitochondrial) Pathway: This pathway is triggered by various intracellular stresses and involves the release of pro-apoptotic factors, such as cytochrome c, from the mitochondria, leading to the activation of caspase-9.

Both pathways converge on the activation of executioner caspases, such as caspase-3, which cleave a multitude of cellular substrates, resulting in the characteristic morphological and biochemical hallmarks of apoptosis.[19] Studies on other marine-derived cyclic depsipeptides suggest that they can activate pro-apoptotic signaling through pathways such as the c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) pathways.[13]

Future Directions

Hapalosin and its analogs represent a promising class of compounds for overcoming multidrug resistance in cancer. However, further research is required to fully elucidate their pharmacological properties. Key areas for future investigation include:

-

Comprehensive Quantitative Analysis: Standardized in vitro studies are needed to determine the IC50 values of Hapalosin for both MDR reversal and cytotoxicity across a broad panel of cancer cell lines.

-

Mechanism of P-gp Inhibition: Detailed structural and biochemical studies are required to precisely define the binding site and mechanism of inhibition of P-gp by Hapalosin.

-

Elucidation of Signaling Pathways: Further investigation is necessary to identify the specific signaling cascades activated by Hapalosin that lead to apoptosis.

-

In Vivo Efficacy and Safety: Preclinical animal studies are essential to evaluate the in vivo efficacy, pharmacokinetics, and safety profile of Hapalosin and its most potent analogs.

References

- 1. globalresearchonline.net [globalresearchonline.net]

- 2. Role of natural P-gp inhibitor in the effective delivery for chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Natural Products as Alternative Choices for P-Glycoprotein (P-gp) Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Reversal of Multidrug Resistance in Cancer by Multi-Functional Flavonoids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Reversal of multidrug resistance by synthetic and natural compounds in drug-resistant MCF-7 cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Synthesis and Conformational Analysis of the Multidrug Resistance-Reversing Agent Hapalosin and Its Non-N-methyl Analog - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and biological activities of hapalosin derivatives with modification at the C12 position - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. cdn-links.lww.com [cdn-links.lww.com]

- 11. Fluorescence-Based Assays for Measuring Doxorubicin in Biological Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Fluorescence-Based Assays for Measuring Doxorubicin in Biological Systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. Cyclic depsipeptides as potential cancer therapeutics. | Semantic Scholar [semanticscholar.org]

- 16. Caspase-activation pathways in apoptosis and immunity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Activation of caspase-3-like proteases in apoptosis induced by sphingosine and other long-chain bases in Hep3B hepatoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Reactome | Caspase activation via extrinsic apoptotic signalling pathway [reactome.org]

- 19. Fascaplysin induces caspase mediated crosstalk between apoptosis and autophagy through the inhibition of PI3K/AKT/mTOR signaling cascade in human leukemia HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Hapalosin Multidrug Resistance Reversal Assay: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

Multidrug resistance (MDR) remains a significant hurdle in the effective chemotherapeutic treatment of cancer. A primary mechanism underlying MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which actively efflux a broad range of anticancer drugs from tumor cells, thereby reducing their intracellular concentration and efficacy. Hapalosin, a cyclic depsipeptide of cyanobacterial origin, has emerged as a promising agent capable of reversing P-gp-mediated MDR. This document provides detailed application notes and experimental protocols for assessing the MDR reversal activity of Hapalosin. The protocols described herein are designed to be adaptable for various cancer cell lines and include methods for determining cytotoxicity, evaluating the reversal of resistance to common chemotherapeutic agents, and assessing the inhibition of P-gp transport activity.

Introduction to Hapalosin and Multidrug Resistance

Hapalosin is a novel cyclic depsipeptide that has been shown to exhibit potent multidrug-resistance reversing activity.[1] Its mechanism of action is primarily attributed to the inhibition of P-glycoprotein, a 170 kDa transmembrane protein that functions as an ATP-dependent drug efflux pump.[2][3] Overexpression of P-gp is a common feature in many drug-resistant cancer cell lines and tumors, leading to decreased intracellular accumulation and subsequent resistance to a variety of structurally and functionally diverse chemotherapeutic agents, including doxorubicin, vincristine, and paclitaxel.[4][5] By inhibiting P-gp, Hapalosin can restore the sensitivity of resistant cancer cells to these cytotoxic drugs, offering a potential strategy to overcome MDR in a clinical setting.

The study of Hapalosin's MDR reversal capabilities involves a series of in vitro assays designed to quantify its ability to sensitize resistant cells to chemotherapy. These assays typically include cytotoxicity assays to determine the half-maximal inhibitory concentration (IC50) of a chemotherapeutic agent in the presence and absence of Hapalosin, and functional assays to directly measure the inhibition of P-gp activity.

Data Presentation

The following tables summarize illustrative quantitative data for the MDR reversal activity of Hapalosin in a P-gp-overexpressing cancer cell line (e.g., MCF-7/ADR, a doxorubicin-resistant breast cancer cell line).

Table 1: Cytotoxicity of Hapalosin in Parental and Multidrug-Resistant Cell Lines

| Cell Line | Hapalosin IC50 (µM) |

| MCF-7 (Parental) | > 50 |

| MCF-7/ADR (Resistant) | > 50 |

Note: This data illustrates that Hapalosin itself exhibits low cytotoxicity at concentrations effective for MDR reversal.

Table 2: Reversal of Doxorubicin Resistance by Hapalosin in MCF-7/ADR Cells

| Treatment | Doxorubicin IC50 (µM) | Resistance Fold | Reversal Fold |

| Doxorubicin alone | 15.0 | 30 | - |

| Doxorubicin + Hapalosin (1 µM) | 1.5 | 3 | 10 |

| Doxorubicin + Hapalosin (5 µM) | 0.75 | 1.5 | 20 |

Resistance Fold = IC50 (Resistant Line) / IC50 (Parental Line, typically ~0.5 µM for Doxorubicin in MCF-7). Reversal Fold = IC50 (Doxorubicin alone) / IC50 (Doxorubicin + Hapalosin).

Table 3: Reversal of Vincristine Resistance by Hapalosin in MCF-7/ADR Cells

| Treatment | Vincristine IC50 (nM) | Resistance Fold | Reversal Fold |

| Vincristine alone | 200 | 40 | - |

| Vincristine + Hapalosin (1 µM) | 25 | 5 | 8 |

| Vincristine + Hapalosin (5 µM) | 12.5 | 2.5 | 16 |

Resistance Fold = IC50 (Resistant Line) / IC50 (Parental Line, typically ~5 nM for Vincristine in MCF-7). Reversal Fold = IC50 (Vincristine alone) / IC50 (Vincristine + Hapalosin).

Table 4: Effect of Hapalosin on Intracellular Rhodamine 123 Accumulation in MCF-7/ADR Cells

| Treatment | Mean Fluorescence Intensity (MFI) | % Increase in Accumulation |

| Control (no treatment) | 100 | - |

| Hapalosin (1 µM) | 350 | 250% |

| Hapalosin (5 µM) | 700 | 600% |

| Verapamil (10 µM, Positive Control) | 800 | 700% |

Data are presented as arbitrary fluorescence units, normalized to the control group.

Experimental Protocols

Protocol 1: Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is used to determine the cytotoxicity of Hapalosin alone and its ability to reverse resistance to a chemotherapeutic agent.

Materials:

-

Parental (drug-sensitive) and MDR (drug-resistant) cancer cell lines (e.g., MCF-7 and MCF-7/ADR)

-